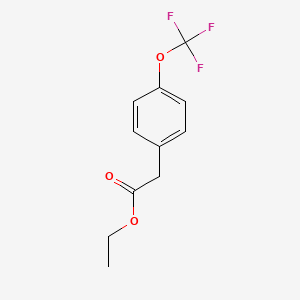

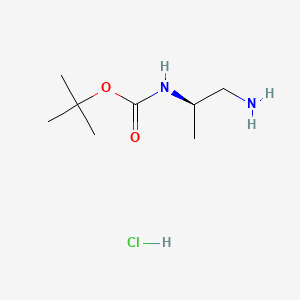

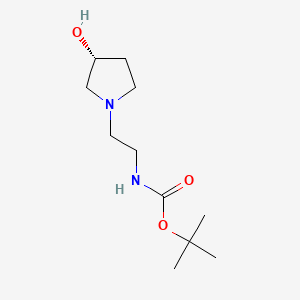

![molecular formula C10H11FO4S B578416 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane CAS No. 1346597-53-2](/img/structure/B578416.png)

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane” is an organic molecule that contains a dioxolane ring, a phenyl ring with a fluorine atom and a methylsulfonyl group attached. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluorinated compounds in medicinal chemistry. The development of efficient synthesis methods for such compounds is crucial for large-scale production and further pharmaceutical applications (Qiu et al., 2009).

Green Chemistry and Sustainable Solvents

The review on 2-methyloxolane (2-MeOx) as a sustainable lipophilic solvent demonstrates the shift towards environmentally friendly alternatives in the extraction of natural products. This emphasizes the role of fluorinated and related oxygen-containing heterocycles in reducing the environmental impact of chemical processes (Rapinel et al., 2020).

Environmental Biodegradability and Toxicity

Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and effects of fluorinated compounds, including those similar to 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane. Understanding the biodegradability and potential toxicological impacts of these substances is key to assessing environmental risks (Liu & Avendaño, 2013).

Analytical Chemistry and Detection Methods

The analysis of emerging fluoroalkylether substances, including methods for their detection in environmental and biomonitoring samples, illustrates the analytical challenges and advancements in monitoring the distribution and impact of novel fluorinated chemicals. This research is fundamental in understanding the persistence and toxicology of such compounds (Munoz et al., 2019).

Regulatory and Health Risk Assessment

A critical review of fluoropolymers within the context of regulatory criteria for polymers of low concern highlights the unique properties of these materials, including their negligible bioaccumulation and low toxicity. This work contributes to the discourse on the classification and assessment of fluorinated substances for environmental and health risk evaluations (Henry et al., 2018).

Mecanismo De Acción

Target of Action

The compound 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane, also known as 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-1,3-dioxolane, has been found to have anti-inflammatory activities . It appears to target the cyclooxygenase (COX) enzymes , specifically COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Mode of Action

The compound acts as a COX-2 inhibitor , blocking the action of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound shows selective binding with the COX-2 receptor, which may contribute to its anti-inflammatory effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Pharmacokinetics

As a cox-2 inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting COX-2 and reducing the production of prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s action may be affected by the individual’s health status, diet, and other medications they may be taking.

Propiedades

IUPAC Name |

2-(2-fluoro-4-methylsulfonylphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c1-16(12,13)7-2-3-8(9(11)6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOWQEXPUUWWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C2OCCO2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)